N-cyclododecylthiophene-2-carboxamide

Beschreibung

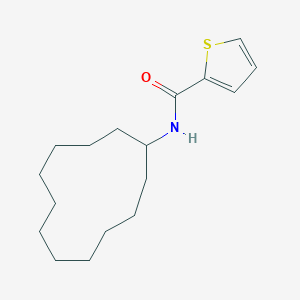

N-Cyclododecylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclododecyl group (a 12-membered aliphatic ring) attached to the amide nitrogen. Thiophene carboxamides are of interest due to their diverse applications in materials science and pharmacology, including reported antibacterial, antifungal, and genotoxic activities . The cyclododecyl substituent likely enhances lipophilicity compared to aromatic substituents, influencing solubility, crystallinity, and biological interactions.

Eigenschaften

Molekularformel |

C17H27NOS |

|---|---|

Molekulargewicht |

293.5 g/mol |

IUPAC-Name |

N-cyclododecylthiophene-2-carboxamide |

InChI |

InChI=1S/C17H27NOS/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19) |

InChI-Schlüssel |

HPCMFIHQXFCYDA-UHFFFAOYSA-N |

SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2 |

Kanonische SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The substituent on the amide nitrogen significantly impacts molecular conformation. For example:

- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings in its two asymmetric units .

- N-(2-Nitrophenyl)furan-2-carboxamide shows a smaller dihedral angle (9.71°) between the benzene and furan rings .

This could alter electronic properties and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

- Its crystal packing propagates parallel to the (010) plane .

- N-(2-Nitrophenyl)furan-2-carboxamide exhibits similar weak interactions but shorter C–O bond lengths (1.213–1.226 Å vs. 1.350–1.373 Å in thiophene analogs) due to furan’s electronic structure .

The cyclododecyl group may disrupt π-π stacking observed in nitro-substituted analogs, favoring van der Waals interactions instead. This could reduce melting points compared to the nitro derivative (m.p. 397 K) .

Activity Trends

- Thiophene carboxanilides exhibit genotoxicity in bacterial and human cells, attributed to electron-deficient aromatic systems .

- Nitro-substituted analogs show antibacterial and antifungal activities, likely due to nitro group redox activity .

Toxicity Considerations

- 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicological data, emphasizing the need for rigorous safety assessments in structurally related compounds .

- Nitroaromatic carboxamides may pose higher risks due to nitro group mutagenicity, whereas aliphatic substituents like cyclododecyl could mitigate such effects .

Data Tables

Table 1: Structural Comparison of Thiophene and Furan Carboxamides

Table 2: Substituent Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.